2-(3-Bromopropyl)-3-fluoroanisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromopropyl)-3-fluoroanisole is an organic compound that belongs to the class of aromatic ethers It features a bromopropyl group and a fluoro group attached to an anisole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopropyl)-3-fluoroanisole typically involves the reaction of 3-fluoroanisole with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromopropyl)-3-fluoroanisole can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromopropyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The fluoro group can be reduced to a hydrogen atom under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include alcohols and ketones.
Reduction: Products include the corresponding hydrocarbon derivatives.
Scientific Research Applications
2-(3-Bromopropyl)-3-fluoroanisole has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of molecules with potential therapeutic effects.
Material Science: It is utilized in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(3-Bromopropyl)-3-fluoroanisole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromopropyl)-4-fluoroanisole
- 2-(3-Bromopropyl)-3-chloroanisole
- 2-(3-Bromopropyl)-3-methoxyanisole
Uniqueness
2-(3-Bromopropyl)-3-fluoroanisole is unique due to the presence of both a bromopropyl group and a fluoro group on the anisole ring. This combination of functional groups imparts specific reactivity and properties that are distinct from other similar compounds. The fluoro group enhances the compound’s stability and lipophilicity, making it valuable in medicinal chemistry for the design of drug candidates with improved pharmacokinetic properties.
Properties
Molecular Formula |
C10H12BrFO |
---|---|
Molecular Weight |
247.10 g/mol |
IUPAC Name |
2-(3-bromopropyl)-1-fluoro-3-methoxybenzene |
InChI |
InChI=1S/C10H12BrFO/c1-13-10-6-2-5-9(12)8(10)4-3-7-11/h2,5-6H,3-4,7H2,1H3 |
InChI Key |
UHKXPCWSCKKSKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)F)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.